molecular formula C17H26ClN3O3S B3037437 1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylpiperazino)methyl]-4-piperidinol CAS No. 478041-64-4

1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylpiperazino)methyl]-4-piperidinol

Cat. No.: B3037437
CAS No.: 478041-64-4
M. Wt: 387.9 g/mol
InChI Key: STXSDHUCILLBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylpiperazino)methyl]-4-piperidinol, also known as 4-chloro-N-[4-methyl-1-piperazinyl]-N-phenylsulfonamide, is a synthetic organic compound that is used in a variety of scientific applications. It is a white crystalline solid that is insoluble in water and has a molecular weight of 339.85 g/mol. It is a highly versatile compound that has been used in research studies to investigate its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

1. Structural Analysis and Synthesis

  • The structural analysis of compounds related to 1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylpiperazino)methyl]-4-piperidinol, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, has been conducted using X-ray crystallography. These compounds typically exhibit chair conformations in their piperidine rings and classic tetrahedral geometry around sulfur atoms, indicating potential applications in material science and structural chemistry (Girish et al., 2008).

2. Antimicrobial Activity

  • Derivatives of this compound, like 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, have been investigated for antimicrobial properties. These compounds demonstrate significant potency against bacterial and fungal pathogens, particularly in agricultural applications such as protecting tomato plants from pathogens like Xanthomonas axonopodis and Ralstonia solanacearum (Vinaya et al., 2009).

3. Antibacterial Potential

  • Acetamide derivatives bearing the azinane and 1,3,4-oxadiazole heterocyclic cores, related to this compound, have shown promising antibacterial activity. These compounds, such as those synthesized by Iqbal et al. (2017), are moderate inhibitors with increased activity against Gram-negative bacterial strains (Iqbal et al., 2017).

4. Potential in Drug Synthesis

  • The synthesis of compounds like 3-sulfonamide derivative of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, which are structurally related to this compound, has been explored. These studies are crucial in understanding the effects of chemical modifications on biological activity, such as in the case of CB1 receptor antagonism (Srivastava et al., 2008).

Biochemical Analysis

Biochemical Properties

1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylpiperazino)methyl]-4-piperidinol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperazine derivatives, which are known for their anti-allergic activities . The nature of these interactions often involves binding to specific receptor sites, leading to inhibition or activation of enzymatic activities.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperazine derivatives, including this compound, have shown significant effects on allergic asthma and itching by interacting with H1 receptors . These interactions can lead to changes in gene expression and metabolic activities within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s mechanism of action involves binding to receptor sites, which can alter the activity of target proteins and enzymes . This binding can result in either the inhibition or activation of specific biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s efficacy plateaus or diminishes at certain concentrations . Additionally, high doses may result in toxicity, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include oxidation, reduction, and conjugation reactions, which can affect metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for elucidating the compound’s mechanism of action and its effects on cellular processes.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(4-methylpiperazin-1-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O3S/c1-19-10-12-20(13-11-19)14-17(22)6-8-21(9-7-17)25(23,24)16-4-2-15(18)3-5-16/h2-5,22H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXSDHUCILLBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401139496
Record name 1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methyl-1-piperazinyl)methyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478041-64-4
Record name 1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methyl-1-piperazinyl)methyl]-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478041-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methyl-1-piperazinyl)methyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylpiperazino)methyl]-4-piperidinol
Reactant of Route 2
Reactant of Route 2
1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylpiperazino)methyl]-4-piperidinol
Reactant of Route 3
1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylpiperazino)methyl]-4-piperidinol
Reactant of Route 4
Reactant of Route 4
1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylpiperazino)methyl]-4-piperidinol
Reactant of Route 5
1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylpiperazino)methyl]-4-piperidinol
Reactant of Route 6
Reactant of Route 6
1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylpiperazino)methyl]-4-piperidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.